2-Cyano-2'-morpholinomethyl benzophenone

Descripción general

Descripción

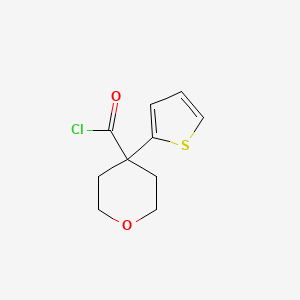

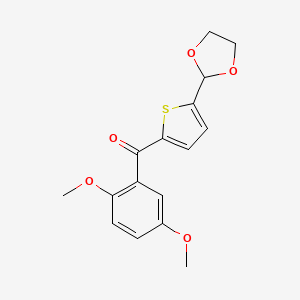

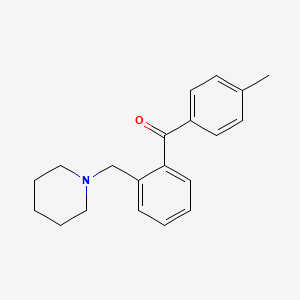

2-Cyano-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Cyano-2’-morpholinomethyl benzophenone is represented by the linear formula C19H18N2O2 . The molecular weight of this compound is 306.4 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-2’-morpholinomethyl benzophenone include a molecular weight of 306.4 g/mol and a density of 1.23g/cm3 . The boiling point is 523.8ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Photochemical Applications

The Life of Pi Star Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore

outlines the unique photochemical properties of benzophenone (BP) derivatives. These compounds, upon n-π* excitation, form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, facilitating light-directed covalent attachment. This process finds applications in ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity towards water, ambient light stability, and convenient excitation wavelength make it an attractive choice for researchers and industrial applications (Dormán et al., 2016).

Material Science Applications

Synthesis of Novel Morpholine Conjugated Benzophenone Analogues and Evaluation of Antagonistic Role against Neoplastic Development discusses the synthesis and anti-proliferative activity evaluation of novel benzophenone derivatives against various cancer cells. Specific structural modifications on the benzophenone moiety showed significant anti-mitogenic activity, suggesting these compounds' potential in cancer treatment research (Al‐Ghorbani et al., 2017).

Medicinal Chemistry Applications

Design, Synthesis and SAR Bioevaluation of Benzophenone-Mercaptooxadiazole Analogs highlights the antibacterial, antifungal, and anti-tuberculosis activities of benzophenone-tagged oxadiazoles. These compounds, especially those with morpholine groups, demonstrated potent cytotoxic activity against various microbial agents, underscoring their potential as novel antimicrobial agents (Mamatha et al., 2019).

Environmental Applications

Determination of Low-level Ink Photoinitiator Residues in Packaged Milk explores the method for determining benzophenone and other photoinitiators in food packaging, highlighting the environmental presence and potential health impacts of these chemicals. The study underscores the importance of monitoring and regulating these substances in consumer products to ensure safety (Shen et al., 2009).

Safety and Hazards

The safety data sheet for benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2-Cyano-2’-morpholinomethyl benzophenone.

Mecanismo De Acción

Target of Action

It is suggested that the compound exhibits strong antitumor activity, implying that its targets may be associated with tumor cell proliferation and survival .

Mode of Action

It is known to exhibit strong inhibitory activity against various tumor cells , suggesting that it may interact with its targets to inhibit cell proliferation and induce cell death.

Biochemical Pathways

It is suggested that the compound’s antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways . This implies that the compound may affect multiple biochemical pathways associated with tumor growth and survival.

Result of Action

The compound exhibits strong inhibitory activity against various tumor cells, including HL-60, A-549, SMMC-7721, and SW480 cells . This suggests that the compound’s action results in the inhibition of tumor cell proliferation and possibly the induction of cell death.

Propiedades

IUPAC Name |

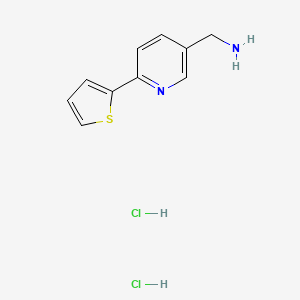

2-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSHRSBGHBSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643526 | |

| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898750-05-5 | |

| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1613621.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)